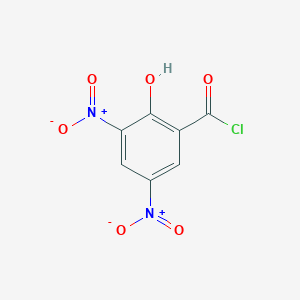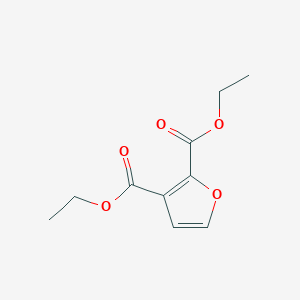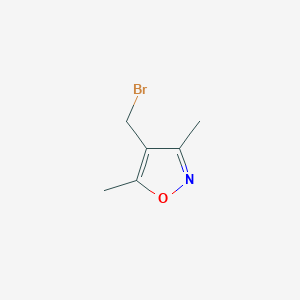
Ethyl 3-(2-formylphenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(2-formylphenyl)propanoate , also known by its IUPAC name, is a chemical compound with the molecular formula C<sub>11</sub>H<sub>12</sub>O<sub>3</sub> . It belongs to the class of aryl propanoates and contains an ethyl ester group. The compound exhibits a sweet, fruity odor and is commonly used in organic synthesis.
Synthesis Analysis
The synthesis of Ethyl 3-(2-formylphenyl)propanoate involves the reaction of ethyl 3-(2-bromophenyl)propanoate with a reducing agent (such as sodium borohydride or lithium aluminum hydride ). The reduction of the bromine substituent leads to the formation of the aldehyde group, resulting in the desired product.
Molecular Structure Analysis
The compound’s molecular structure consists of an aryl ring (phenyl group) attached to a propanoate moiety. The formyl group (CHO) is positioned ortho to the ethyl ester group. The structural formula is as follows:
CH3CH2COOCH2C6H4CHO
Chemical Reactions Analysis
- Hydrolysis : Ethyl 3-(2-formylphenyl)propanoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
- Reduction : The aldehyde group can be further reduced to the corresponding alcohol using reducing agents.
- Acylation : The compound can undergo acylation reactions with other nucleophiles, leading to the formation of various derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 50-52°C
- Boiling Point : Approximately 250-255°C
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone)
- Density : Approximately 1.15 g/cm³
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319, H335).
- Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle in a well-ventilated area.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Zukünftige Richtungen
Research on the applications of Ethyl 3-(2-formylphenyl)propanoate continues, particularly in the field of organic synthesis. Further investigations into its reactivity, derivatives, and potential biological activities are warranted.
Eigenschaften
IUPAC Name |
ethyl 3-(2-formylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVVSZGQBYHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482018 | |
| Record name | ETHYL 3-(2-FORMYLPHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-formylphenyl)propanoate | |
CAS RN |
63969-80-2 | |
| Record name | ETHYL 3-(2-FORMYLPHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B1626366.png)
![8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1626369.png)






